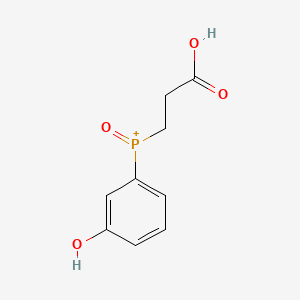
3-((3-Hydroxyphenyl)hydrophosphoryl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxyphenylphosphinyl-propanoic acid is an organic compound with the molecular formula C9H11O4P. It is known for its applications in various fields, including flame retardancy and antibacterial properties. The compound is characterized by its white to almost white crystalline powder form and is soluble in methanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-Hydroxyphenylphosphinyl-propanoic acid typically involves the condensation of phenylphosphonous dichloride with acrylic acid, followed by hydrolysis of the resulting condensate . The reaction conditions include:
Condensation: Phenylphosphonous dichloride is reacted with acrylic acid in a mole ratio of 1:1.1 to 1:1.25.
Industrial Production Methods
Industrial production methods for 3-Hydroxyphenylphosphinyl-propanoic acid follow similar synthetic routes but are optimized for higher yields and purity. The process involves precise control of reactant mole fractions and reaction temperatures to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxyphenylphosphinyl-propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphinic acids.
Substitution: The hydroxyl group can be substituted with other functional groups, such as amines, to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as organic amines are employed under mild conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphinic acids.
Substitution: Amides and other derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxyphenylphosphinyl-propanoic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Hydroxyphenylphosphinyl-propanoic acid involves its interaction with cellulose fibers, where it accelerates dehydration and reduces the release of flammable products. This action enhances the flame retardancy of the materials it is applied to . The compound’s molecular targets include cellulose fibers, and its pathways involve the formation of stable, non-flammable residues .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylphosphinic acid
- Dichlorophenylphosphine
- Acrylic acid
Uniqueness
3-Hydroxyphenylphosphinyl-propanoic acid stands out due to its dual functionality as both a flame retardant and an antibacterial agent. Its ability to form stable, non-flammable residues upon reaction with cellulose fibers makes it particularly valuable in the textile industry . Additionally, its solubility in methanol and other organic solvents enhances its versatility in various applications .
Propiedades
Fórmula molecular |
C9H10O4P+ |
|---|---|
Peso molecular |
213.15 g/mol |
Nombre IUPAC |
2-carboxyethyl-(3-hydroxyphenyl)-oxophosphanium |
InChI |
InChI=1S/C9H9O4P/c10-7-2-1-3-8(6-7)14(13)5-4-9(11)12/h1-3,6H,4-5H2,(H-,10,11,12)/p+1 |
Clave InChI |
OIDKSIGTJHJKKC-UHFFFAOYSA-O |
SMILES canónico |
C1=CC(=CC(=C1)[P+](=O)CCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


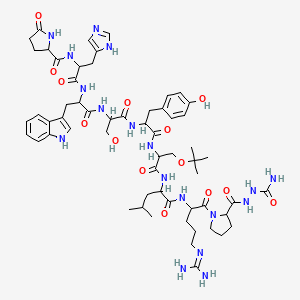
![4-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxyethyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13398559.png)
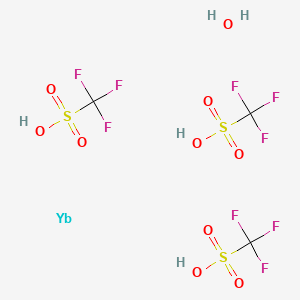
![5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B13398567.png)
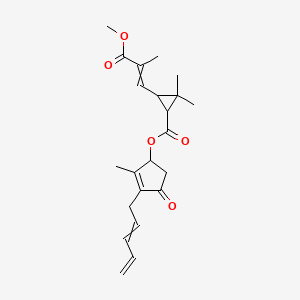
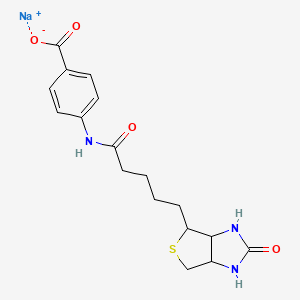
![2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13398580.png)
![[4-(3-Hydroxy-3-methyloct-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B13398586.png)
![Ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridine-3-sulfinate](/img/structure/B13398589.png)
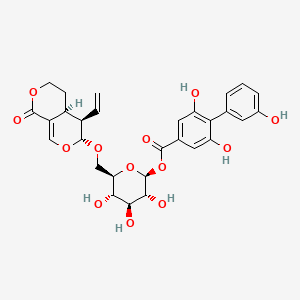
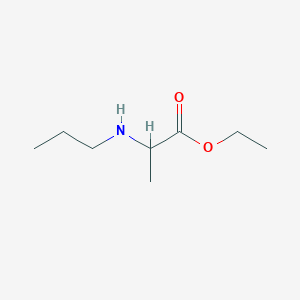
![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13398600.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B13398628.png)
